molecular formula C19H18O3 B5826027 3,4-dimethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one

3,4-dimethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one

Cat. No.: B5826027
M. Wt: 294.3 g/mol
InChI Key: GXFXMBTYRNXLMV-UHFFFAOYSA-N
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Description

3,4-Dimethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one: is a synthetic organic compound belonging to the class of coumarins Coumarins are a group of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the Pechmann condensation reaction, which is a well-known procedure for the synthesis of coumarin derivatives. The reaction typically involves the condensation of a phenol with a β-keto ester in the presence of an acid catalyst.

  • Pechmann Condensation

      Reactants: 4-methylphenol, 3,4-dimethyl-2-hydroxyacetophenone, and ethyl acetoacetate.

      Catalyst: Concentrated sulfuric acid or trifluoroacetic acid.

      Conditions: The reaction mixture is heated under reflux for several hours until the desired product is formed.

      Product Isolation: The reaction mixture is cooled, and the product is isolated by filtration and recrystallization.

  • Industrial Production Methods

    • Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: The reaction is typically carried out in an acidic or basic medium.

      Products: Oxidation of the methyl groups can lead to the formation of carboxylic acids or aldehydes.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: The reaction is carried out in an inert atmosphere, such as nitrogen or argon.

      Products: Reduction of the carbonyl group can yield alcohol derivatives.

  • Substitution

      Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

      Conditions: The reaction can be carried out under mild or harsh conditions depending on the desired substitution.

      Products: Substitution reactions can lead to the formation of halogenated or alkylated derivatives.

Scientific Research Applications

3,4-Dimethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one has several scientific research applications, including:

  • Chemistry

    • Used as a building block for the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential as an antimicrobial and antifungal agent.
    • Studied for its effects on cellular processes and enzyme activities.
  • Medicine

    • Explored for its potential as an anti-inflammatory and anticancer agent.
    • Evaluated for its ability to modulate biological pathways and molecular targets.
  • Industry

    • Utilized in the development of dyes, optical brighteners, and fluorescent probes.
    • Applied in the formulation of perfumes and cosmetics due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. Additionally, its ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and antifungal properties.

Comparison with Similar Compounds

3,4-Dimethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one can be compared with other similar compounds, such as:

  • Coumarin

      Structure: Coumarin is the parent compound with a simpler structure lacking the methyl and methoxy substituents.

      Properties: Coumarin has a wide range of biological activities, including anticoagulant and antimicrobial properties.

  • 4-Methylcoumarin

      Structure: Similar to coumarin but with a methyl group at the 4-position.

      Properties: Exhibits enhanced biological activities compared to coumarin, including improved antimicrobial and anticancer properties.

  • 7-Methoxycoumarin

      Structure: Similar to coumarin but with a methoxy group at the 7-position.

      Properties: Known for its fluorescent properties and used in various analytical applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3,4-dimethyl-7-[(4-methylphenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-12-4-6-15(7-5-12)11-21-16-8-9-17-13(2)14(3)19(20)22-18(17)10-16/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFXMBTYRNXLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C(C(=O)O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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